molecular formula C6H12Br2 B13787676 2,3-Dibromo-4-methylpentane CAS No. 84189-17-3

2,3-Dibromo-4-methylpentane

Cat. No.: B13787676
CAS No.: 84189-17-3
M. Wt: 243.97 g/mol
InChI Key: BLKGASDZOMDLNX-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-4-methylpentane can be synthesized through the bromination of alkenes. One common method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents. This reaction typically occurs under mild conditions and provides high yields of the desired dibromoalkane .

Industrial Production Methods: In industrial settings, the bromination of alkenes is often carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure safety and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-methylpentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Reduction: Zinc (Zn) in hydrochloric acid (HCl).

Major Products:

    Substitution: Alcohols or amines.

    Elimination: Alkenes.

    Reduction: Alkanes.

Scientific Research Applications

Synthetic Chemistry

1. Organic Synthesis

2,3-Dibromo-4-methylpentane serves as an important intermediate in organic synthesis. It can undergo various reactions such as:

  • Elimination Reactions : When treated with strong bases like potassium hydroxide (KOH), it can undergo beta-elimination to yield alkenes. This reaction is significant for creating double bonds in organic compounds .
  • Reduction Reactions : The bromine atoms can be replaced through reduction processes to synthesize other organic compounds. For example, reduction with zinc dust can lead to the formation of alkanes .

2. Case Studies

Several studies highlight the utility of this compound in synthetic pathways:

  • A study demonstrated that heating this compound with zinc dust resulted in the formation of a reduced alkane product, showcasing its utility in synthetic transformations .
  • Another research focused on its elimination reactions, providing insights into reaction mechanisms and product yields when subjected to various conditions .

Pharmaceutical Applications

1. Potential Drug Development

The compound's structural characteristics allow it to be explored for potential pharmacological activities. Research indicates that derivatives of dibrominated alkanes can exhibit antimicrobial properties. Therefore, this compound could serve as a scaffold for developing new antimicrobial agents.

Industrial Applications

1. Material Science

Due to its bromine content, this compound can be utilized in the production of flame retardants. Brominated compounds are known for their ability to inhibit combustion processes, making them valuable in materials that require enhanced fire resistance.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for elimination and reduction reactions
PharmaceuticalPotential scaffold for developing antimicrobial agents
Material ScienceUsed in the formulation of flame retardants due to bromine content

Mechanism of Action

The mechanism of action of 2,3-dibromo-4-methylpentane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms they are attached to electrophilic. This electrophilicity facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 1,2-Dibromo-4-methylpentane
  • 2,3-Dibromo-3-methylpentane
  • 1-Bromo-2-(bromomethyl)pentane

Comparison: 2,3-Dibromo-4-methylpentane is unique due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromo-4-methylpentane has bromine atoms on adjacent carbons, which can lead to different elimination and substitution products compared to this compound .

Biological Activity

2,3-Dibromo-4-methylpentane (CAS No. 84189-17-3) is an organic compound characterized by its molecular formula C6H12Br2C_6H_{12}Br_2 and molecular weight of approximately 243.97 g/mol. This compound is of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental toxicology.

  • Molecular Formula : C6H12Br2C_6H_{12}Br_2
  • Molecular Weight : 243.97 g/mol
  • Heavy Atom Count : 8
  • Complexity : 61.5

Biological Activity Overview

Research into the biological activity of this compound includes its effects on various biological systems, including potential toxicity and pharmacological effects.

Toxicological Studies

  • Acute Toxicity : Studies have indicated that brominated hydrocarbons can exhibit significant acute toxicity in various organisms. For instance, exposure to similar dibrominated compounds has been linked to neurotoxic effects in animal models .
  • Chronic Effects : Long-term exposure to halogenated compounds has been associated with carcinogenic effects and endocrine disruption. The specific chronic effects of this compound require further investigation but are a concern based on the behavior of related compounds .
  • Environmental Impact : The presence of brominated compounds in the environment has raised concerns regarding their persistence and bioaccumulation potential, which could lead to adverse ecological effects .

Case Study 1: Neurotoxicity Assessment

A study assessing the neurotoxic potential of various brominated compounds found that exposure to dibrominated alkanes could lead to neurobehavioral changes in rodents. While specific data on this compound is limited, similar compounds showed significant neurotoxic effects at low concentrations .

Case Study 2: Environmental Toxicology

Research has highlighted the environmental persistence of dibrominated hydrocarbons. A comparative study demonstrated that compounds like this compound could accumulate in aquatic systems, leading to bioaccumulation in fish species, which poses risks to higher trophic levels including humans .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural properties:

  • Electrophilic Nature : The bromine atoms confer electrophilic characteristics that may interact with nucleophiles in biological systems, potentially leading to cellular damage or alteration of metabolic pathways .
  • Reactivity : Similar compounds have been shown to undergo nucleophilic substitution reactions, which can result in the formation of more toxic metabolites .

Summary Table of Biological Activities

Activity TypeObservationsReference
Acute ToxicitySignificant neurotoxic effects observed
Chronic ToxicityPotential carcinogenic and endocrine-disrupting effects
Environmental ImpactBioaccumulation in aquatic ecosystems

Properties

CAS No.

84189-17-3

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

IUPAC Name

2,3-dibromo-4-methylpentane

InChI

InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3

InChI Key

BLKGASDZOMDLNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)Br)Br

Origin of Product

United States

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